molecular formula C20H19ClN4O B427500 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE

1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE

Cat. No.: B427500
M. Wt: 366.8g/mol
InChI Key: BFQOUYYHIMFRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperidine ring, and phenyl and chlorophenyl substituents

Preparation Methods

The synthesis of 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions, often using chlorinated aromatic compounds and phenylboronic acids.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and appropriate carbonyl compounds.

    Final Coupling: The final step involves coupling the triazole and piperidine rings through a carbonyl linkage, often using coupling reagents like carbodiimides.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the phenyl and chlorophenyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the triazole, piperidine, and chlorophenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8g/mol

IUPAC Name

[1-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C20H19ClN4O/c21-16-9-11-17(12-10-16)25-19(15-7-3-1-4-8-15)22-18(23-25)20(26)24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

BFQOUYYHIMFRHF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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